3-Oxopomolic acid
Overview
Description
3-Oxopomolic acid is an organic compound with the chemical formula C30H46O4. It is a triterpenoid that is known for its significant biological activities. This compound is a white crystalline solid with a characteristic odor resembling that of apples or yogurt .
Mechanism of Action
Target of Action
It’s known that 3-oxopomolic acid is a triterpenoid , a class of compounds that often interact with a variety of cellular targets, including enzymes and receptors.
Mode of Action
It’s known that triterpenoids, like this compound, often exert their effects by binding to specific cellular targets and modulating their activity .
Biochemical Pathways
Triterpenoids are known to influence a variety of biochemical pathways, often related to inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
It’s known that this compound is soluble in water and some organic solvents , which may influence its bioavailability.
Result of Action
It’s known that this compound inhibits adipogenesis, or the process of fat cell differentiation, in 3t3-l1 cells . This suggests that this compound may have potential applications in the treatment of obesity or other conditions related to fat metabolism.
Action Environment
It’s known that this compound is stable at room temperature , suggesting that it may be relatively resistant to degradation under normal storage conditions.
Biochemical Analysis
Biochemical Properties
It is known that it is a type of triterpenoid , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
It has been found to have potent anti-adipogenesis activity . This suggests that 3-Oxopomolic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that it is stable at room temperature , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
As a type of triterpenoid , it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its solubility in water and some organic solvents , it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopomolic acid typically involves the oxidation of pomolic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: Industrial production of this compound may involve the extraction of pomolic acid from natural sources such as the roots of Aruncus sylvester, followed by chemical oxidation. The extraction process involves solvent extraction techniques, and the subsequent oxidation is carried out in large-scale reactors to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Oxopomolic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to pomolic acid or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, and bases under appropriate conditions.
Major Products:
Oxidation: More oxidized triterpenoids.
Reduction: Pomolic acid.
Substitution: Esters, ethers, and other substituted derivatives.
Scientific Research Applications
3-Oxopomolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various triterpenoid derivatives.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Pomolic Acid: The parent compound from which 3-Oxopomolic acid is derived.
Ursolic Acid: Another triterpenoid with similar biological activities.
Corosolic Acid: Known for its anti-diabetic properties.
Comparison:
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSQSVDAUIWJH-OOPGADJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317909 | |
Record name | Pomonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13849-90-6 | |
Record name | Pomonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13849-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pomonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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